Isothipendyl Hydrochloride

Description

Properties

IUPAC Name |

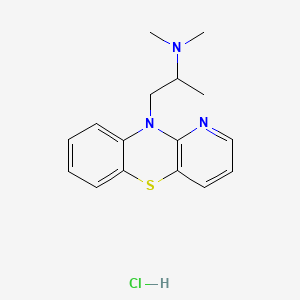

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCFTORMXCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046845 | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-15-3, 1225-60-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | isothipendyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isothipendyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl hydrochloride is a first-generation azaphenothiazine antihistamine recognized for its potent antiallergic and antipruritic properties.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its primary pharmacological target, receptor binding characteristics, and the subsequent intracellular signaling cascades. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of this compound.

Primary Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

The principal mechanism of action of this compound is its function as a potent and selective antagonist of the histamine H1 receptor.[2][3][4] It operates through competitive binding to H1 receptors located on various cell types, including endothelial cells, smooth muscle cells, and neurons.[1] By occupying these receptors, this compound prevents the binding of endogenous histamine, a key mediator in allergic and inflammatory responses.[1] This blockade mitigates the classic symptoms of allergic reactions, such as itching, swelling, redness, and bronchoconstriction.[1]

This compound is classified as a first-generation antihistamine, a group known for its ability to cross the blood-brain barrier, which contributes to its sedative effects.[5][6]

Receptor Binding Profile and Quantitative Data

While this compound is known to be a potent H1 receptor antagonist with additional anticholinergic and some antiserotoninergic effects, specific quantitative binding affinity data (Ki or IC50 values) are not widely available in publicly accessible literature.[2][7] The following table summarizes the known receptor interactions and qualitative affinity.

| Receptor Target | Receptor Subtype | This compound Affinity | Rationale for Interaction |

| Histamine | H1 | Potent Antagonist | Primary therapeutic target for antihistaminic effects.[1][2] |

| Cholinergic | Muscarinic (M1, M2, etc.) | Antagonist (Anticholinergic) | Responsible for side effects like dry mouth, blurred vision, and sedation.[1][4] |

| Serotonin | 5-HT Receptors | Some Antagonistic Activity | Contributes to the overall pharmacological profile and potential side effects.[2][7] |

| Dopamine (B1211576) | D2-like Receptors | Weak/Uncharacterized | As a phenothiazine (B1677639) derivative, some interaction is plausible but not well-defined.[8][9] |

Downstream Signaling Pathways

The antagonism of the histamine H1 receptor by this compound directly impacts intracellular signaling cascades. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Upon histamine binding, the H1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC) and other downstream effectors. This cascade ultimately leads to the activation of the transcription factor NF-κB, a pivotal regulator of inflammatory gene expression.

By blocking the initial step of histamine binding, this compound effectively inhibits this entire signaling pathway, thereby exerting its anti-inflammatory and antiallergic effects.

Figure 1. this compound's blockade of the H1 receptor-mediated Gq/11 signaling pathway.

Secondary Pharmacological Actions

Anticholinergic Effects

This compound exhibits notable anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][4] This action is responsible for several of the characteristic side effects of first-generation antihistamines, including dry mouth, blurred vision, urinary retention, and constipation.[1] Its anticholinergic properties in the central nervous system also contribute to its sedative effects.

Sedative Effects

The sedative properties of this compound are a hallmark of first-generation antihistamines.[1] This effect is primarily due to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. Histamine in the brain acts as a neurotransmitter promoting wakefulness; therefore, its blockade leads to drowsiness. The anticholinergic activity of the drug further potentiates this sedative effect.

Antiserotoninergic and Other Receptor Interactions

Some evidence suggests that this compound possesses some antiserotoninergic properties, though this is less well-characterized than its antihistaminic and anticholinergic actions.[2][7] As a phenothiazine derivative, there is a theoretical potential for interaction with dopamine receptors, but this is generally considered to be weak and not clinically significant in its primary use as an antihistamine.[8][9]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its receptor targets.

-

Objective: To quantify the affinity of this compound for histamine H1 receptors and other potential off-target receptors (e.g., muscarinic, serotonergic, dopaminergic).

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cell lines like HEK293 or CHO, or from animal tissues) are isolated.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation and Quantification: The bound and free radioligand are separated (typically by rapid filtration), and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.

-

Figure 2. General workflow for a radioligand binding assay.

Functional Assays

Functional assays are employed to determine the pharmacological effect of the drug on receptor activity (i.e., antagonism, agonism, or inverse agonism).

-

Objective: To assess the ability of this compound to inhibit histamine-induced cellular responses.

-

Methodology (e.g., Calcium Mobilization Assay):

-

Cell Culture: Cells expressing the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a known concentration of histamine.

-

Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response is quantified to determine its potency as an antagonist.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To investigate the effects of this compound on histamine and other neurotransmitter levels in the brain.

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

-

Perfusion and Sampling: The probe is perfused with a physiological solution, and the dialysate, containing extracellular fluid components, is collected.

-

Drug Administration: this compound is administered systemically.

-

Analysis: The collected dialysate samples are analyzed (e.g., by HPLC) to determine the concentrations of histamine, acetylcholine, and other relevant neurotransmitters.

-

Data Interpretation: Changes in neurotransmitter levels following drug administration provide insights into the drug's in vivo mechanism of action.

-

Conclusion

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively blocks the Gq/11-PLC-IP3/DAG signaling pathway and subsequent inflammatory responses. Its pharmacological profile is further characterized by significant anticholinergic activity and some antiserotoninergic effects, which contribute to its therapeutic efficacy and side-effect profile, particularly sedation. A comprehensive understanding of these molecular interactions is crucial for the rational use of this compound and for the development of future therapeutic agents with improved selectivity and safety profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Buy this compound | 1225-60-1 | >98% [smolecule.com]

- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

An In-depth Technical Guide to the Chemical Properties and Structure of Isothipendyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl hydrochloride is a first-generation antihistamine belonging to the azaphenothiazine class of compounds.[1][2] It functions as a potent histamine (B1213489) H1 receptor antagonist, exhibiting anticholinergic properties.[1][2] This guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended for professionals in research and drug development. The information is presented to facilitate laboratory use and further investigation of this compound.

Chemical Structure and Identification

The structural identity of this compound is well-defined, encompassing its systematic name and various identifiers crucial for accurate documentation and research.

| Identifier | Value | Source |

| IUPAC Name | N,N-dimethyl-1-pyrido[3,2-b][1][3]benzothiazin-10-ylpropan-2-amine;hydrochloride | [4] |

| CAS Number | 1225-60-1 | [1][5] |

| Molecular Formula | C₁₆H₂₀ClN₃S | [1][2][3][4] |

| SMILES | CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | [2] |

| InChI Key | RQHCFTORMXCNGP-UHFFFAOYSA-N | [2][5] |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug substance are critical in determining its formulation, delivery, and pharmacokinetic profile. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 321.9 g/mol | [4] |

| Melting Point | 213-216 °C | [6] |

| Solubility | Soluble in water and DMSO. | [2][3][5] |

| pKa (Predicted) | 8.91 (Strongest Basic) | |

| Appearance | White to off-white crystalline powder | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the consistent and reliable determination of physicochemical properties. While specific experimental data for this compound is not extensively detailed in publicly available literature, the following are general, widely accepted methodologies for such determinations.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.

Methodology:

-

Sample Preparation: A small quantity of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a constant rate, typically 1 °C/min, especially when approaching the expected melting point.

-

The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded. This range constitutes the melting range.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant of ionizable compounds.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For a basic compound like Isothipendyl, this corresponds to the pH at which half of the compound is in its protonated form.

-

-

Reporting: The experimental pKa value is reported at a specific temperature and ionic strength.

Caption: Workflow for pKa Determination.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect primarily as a competitive antagonist of the histamine H1 receptor.

Histamine, upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, by competitively binding to the H1 receptor, prevents histamine from initiating this signaling cascade, thereby alleviating the symptoms of allergic reactions.

Caption: this compound's antagonism of the H1 receptor pathway.

Conclusion

This technical guide provides a detailed summary of the chemical properties and structure of this compound. The tabulated data offers a quick reference for its key physicochemical parameters, while the outlined experimental protocols provide a framework for their determination based on established standards. The visualization of its mechanism of action clarifies its role as a histamine H1 receptor antagonist. This information is intended to support researchers and drug development professionals in their work with this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Buy this compound | 1225-60-1 | >98% [smolecule.com]

- 3. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C16H20ClN3S | CID 14668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isothipendyl Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl hydrochloride is a first-generation antihistamine and anticholinergic agent, recognized for its efficacy as an antipruritic.[1] As a member of the azaphenothiazine derivative class, its therapeutic action is primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[2][3] Understanding the solubility of this compound in various organic solvents is a critical parameter for its formulation, development, and analytical characterization. This technical guide provides a comprehensive overview of the available solubility data, outlines experimental methodologies for its determination, and presents relevant signaling pathways and workflows.

Core Physicochemical Properties

This compound presents as a solid, with a molecular formula of C₁₆H₂₀ClN₃S and a molecular weight of approximately 321.9 g/mol .[4][5] Its hydrochloride salt form is utilized to enhance its solubility and absorption.[6]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information, a qualitative and predicted solubility profile can be summarized.

Table 1: Solubility of this compound

| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Predicted Water Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 679 | Soluble[7][8] | - |

| Methanol | Methanol | 887 | Slightly Soluble[2] | - |

| Water | Oxidane | 962 | Soluble[9] | 0.14[3][5] |

Note: The predicted water solubility value is based on computational models and may not reflect experimental results.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology based on established practices can be outlined. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10]

General Shake-Flask Solubility Determination Protocol

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

-

Data Analysis: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).

Signaling Pathway and Experimental Workflow Visualizations

To further aid researchers, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for solubility determination.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While quantitative data remains limited, the qualitative profile and the provided experimental framework offer a valuable resource for researchers and professionals in drug development. The elucidation of its H1 receptor antagonist activity through the signaling pathway diagram further enhances the understanding of its pharmacological role. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile of this compound across a broader range of organic solvents.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C16H20ClN3S | CID 14668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. b-Isothipendyl Hydrochloride Salt (132962-42-6) for sale [vulcanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Isothipendyl (hydrochloride) | CAS 1225-60-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. improvedpharma.com [improvedpharma.com]

- 12. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isothipendyl Hydrochloride: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl (B1672624) Hydrochloride is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent antagonist activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and established mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a diagrammatic representation of its primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and pharmacological studies involving Isothipendyl Hydrochloride.

Chemical Identity and Structure

This compound is chemically designated as N,N-dimethyl-1-pyrido[3,2-b][1][2]benzothiazin-10-ylpropan-2-amine hydrochloride. Its unique tricyclic structure is fundamental to its pharmacological activity.

-

InChI Key: RQHCFTORMXCNGP-UHFFFAOYSA-N

-

SMILES Notation: CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its formulation, handling, and analysis in a research and development setting.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₀ClN₃S | [4] |

| Molecular Weight | 321.9 g/mol | [3] |

| Melting Point | 215-220 °C | [5] |

| Solubility | Soluble in DMSO | [1] |

| λmax | 250 nm | [6] |

| Appearance | White to off-white crystalline powder | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. The following protocol is a generalized procedure based on documented industrial methods.[2][8]

Objective: To synthesize this compound from 1-azaphenothiazine.

Materials:

-

1-azaphenothiazine

-

Sodium hydride (NaH)

-

Anhydrous acetonitrile (B52724)

-

1-p-toluenesulfonyl-2-N,N-dimethylpropylamine or 2-dimethylamino chloropropane

-

Dry Hydrogen Chloride (HCl) gas

-

Nitrogen gas

-

Reaction vessel with reflux condenser and stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Deprotonation of 1-azaphenothiazine: Under a nitrogen atmosphere, charge the reaction vessel with 1-azaphenothiazine and anhydrous acetonitrile. The molar ratio of 1-azaphenothiazine to anhydrous acetonitrile should be approximately 1:5 to 1:10.[8]

-

Add sodium hydride (1.0-1.1 molar equivalents) to the mixture to facilitate the deprotonation of the amine on the phenothiazine (B1677639) ring system.[8]

-

Allow the reaction to proceed at 30°C for 1 hour with continuous stirring.[8]

-

Alkylation: Increase the temperature to reflux and maintain for 2 hours.[8]

-

Introduce 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine (1.1-1.3 molar equivalents) to the reaction mixture and continue to reflux for an additional 3 hours.[8] Alternatively, 2-dimethylamino chloropropane can be used as the alkylating agent.[2]

-

Isolation of Isothipendyl Base: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble materials.[8]

-

Formation of the Hydrochloride Salt: Bubble dry hydrogen chloride gas through the resulting acetonitrile solution. This compound will precipitate as a white crystalline solid.[2][8]

-

Purification: Collect the crude product by filtration. The precipitate can be further purified by recrystallization from anhydrous acetonitrile.[2]

-

Dry the purified this compound in a vacuum oven. The final product should have a purity of >99%.[8]

Analytical Methods

This compound can be quantified using UV-Visible spectrophotometry.

Objective: To determine the concentration of this compound in a sample.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

This compound standard

-

Appropriate solvent (e.g., 0.1N HCl or distilled water)[9][10]

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Wavelength of Maximum Absorbance (λmax): Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the λmax, which is reported to be 250 nm.[6]

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

This assay is used to determine the binding affinity of this compound to the H1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]-mepyramine.

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the H1 receptor membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

-

Allow the incubation to proceed at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The data is used to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

Isothipendyl is a selective antagonist of the histamine H1 receptor.[1] This action blocks the effects of endogenous histamine, which is a key mediator in allergic responses.[8][11] By competitively binding to the H1 receptor, Isothipendyl prevents the downstream signaling cascade that leads to symptoms such as itching and inflammation.[11][12] Additionally, Isothipendyl exhibits some anticholinergic properties, which can contribute to its therapeutic effects but also to side effects like drowsiness.[1][8]

Caption: Mechanism of action of Isothipendyl as a histamine H1 receptor antagonist.

Conclusion

This technical guide provides essential information on this compound for the scientific community. The detailed data on its chemical identifiers, physicochemical properties, synthesis, and analytical methods, combined with an understanding of its mechanism of action, will support further research and development of this and related compounds. The provided protocols offer a foundation for laboratory work, ensuring reproducibility and accuracy in experimental setups.

References

- 1. Buy this compound | 1225-60-1 | >98% [smolecule.com]

- 2. CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine - Google Patents [patents.google.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]

- 8. CN102924484A - Industrial production method of isothipendyl technical material - Google Patents [patents.google.com]

- 9. bepls.com [bepls.com]

- 10. Spectrophotometric methods for determination of zolpidem tartrate in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. benchchem.com [benchchem.com]

Isothipendyl Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation azaphenothiazine H1-antihistamine notable for its potent antihistaminic, anticholinergic, and sedative properties.[1][2] Primarily utilized for the topical treatment of pruritus associated with allergic reactions, its therapeutic efficacy is rooted in its interaction with various neurotransmitter receptors.[1] This technical guide provides an in-depth overview of the receptor binding affinity of Isothipendyl Hydrochloride, presenting available quantitative data, detailed experimental protocols for key binding assays, and visualizations of relevant signaling pathways and experimental workflows. Understanding the receptor binding profile of Isothipendyl is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.

Receptor Binding Affinity Profile

This compound primarily acts as a selective and potent antagonist of the histamine (B1213489) H1 receptor.[1] Its clinical effects are largely attributed to the competitive blockade of histamine at these sites. Additionally, Isothipendyl exhibits anticholinergic and some antiserotoninergic activities, contributing to both its therapeutic applications and its side-effect profile, such as sedation and dry mouth.[2][3]

Data Presentation

Table 1: Histamine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |

| Histamine H1 | Potent Antagonist (Specific Ki Not Reported) | [³H]-Pyrilamine | Not Specified | [1] |

| Histamine H2 | Not Reported | Not Reported | Not Reported | |

| Histamine H3 | Not Reported | Not Reported | Not Reported | |

| Histamine H4 | Not Reported | Not Reported | Not Reported |

Table 2: Muscarinic Acetylcholine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |

| M1 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-Pirenzepine | Not Specified | [2][3] |

| M2 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-AF-DX 384 | Not Specified | [2][3] |

| M3 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-4-DAMP | Not Specified | [2][3] |

| M4 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-Himbacine | Not Specified | [2][3] |

| M5 | Anticholinergic Activity (Specific Ki Not Reported) | Not Reported | Not Specified | [2][3] |

Table 3: Serotonin (B10506) Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |

| 5-HT1A | Antiserotoninergic Effects (Specific Ki Not Reported) | [³H]-8-OH-DPAT | Not Specified | [2] |

| 5-HT2A | Antiserotoninergic Effects (Specific Ki Not Reported) | [³H]-Ketanserin | Not Specified | [2] |

| Other 5-HT Subtypes | Not Reported | Not Reported | Not Reported |

Table 4: Adrenergic and Dopamine Receptor Binding Affinity of this compound

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |

| Adrenergic | α1, α2, β1, β2 | Not Reported | Not Reported | Not Reported | |

| Dopamine | D1, D2, D3, D4, D5 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following are detailed, representative protocols for conducting in vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for key receptor targets. These protocols are based on established methodologies in the field.

Histamine H1 Receptor Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor through a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (Mepyramine), a selective H1 antagonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H1 antagonist, such as Mianserin or unlabeled Pyrilamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-treated with 0.3% polyethylenimine (PEI).

-

Filtration Apparatus (Cell Harvester).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-Pyrilamine (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Non-specific binding control, [³H]-Pyrilamine, and the membrane preparation.

-

Competition Binding: Serial dilutions of this compound, [³H]-Pyrilamine, and the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Muscarinic M1 Receptor Binding Assay

Objective: To determine the Ki of this compound for the human muscarinic M1 receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the recombinant human muscarinic M1 receptor.

-

Radioligand: [³H]-Pirenzepine, a selective M1 antagonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of Atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Other materials: As listed for the H1 receptor binding assay.

Procedure: The procedure is analogous to the H1 receptor binding assay, with the following modifications:

-

Use the M1 receptor-expressing membranes and [³H]-Pirenzepine as the radioligand.

-

The incubation is typically performed at 37°C for 60 minutes.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the Ki of this compound for the human serotonin 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Ketanserin or another suitable 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Other materials: As listed for the H1 receptor binding assay.

Procedure: The procedure follows the same principles as the H1 and M1 receptor binding assays, with the appropriate receptor source and radioligand. The incubation is typically carried out at 37°C for 30-60 minutes.

Mandatory Visualizations

Signaling Pathways

Caption: Histamine H1 Receptor Signaling Pathway and Isothipendyl Antagonism.

References

Methodological & Application

Isothipendyl Hydrochloride: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl hydrochloride is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent H1 receptor antagonism and anticholinergic properties.[1][2][3] These characteristics underpin its therapeutic use in alleviating symptoms of allergic reactions and pruritus.[2][3] This document provides detailed application notes and in vitro experimental protocols to facilitate further research and drug development involving this compound. The protocols outlined below are based on established methodologies for characterizing H1-antihistamines.

Mechanism of Action

This compound primarily exerts its effects by acting as a competitive antagonist at the histamine (B1213489) H1 receptor.[1][2][4] By binding to these receptors on various cells, including those in endothelial and smooth muscle tissues, it blocks the action of endogenous histamine, thereby mitigating allergic symptoms such as itching, swelling, and redness.[1][5] Additionally, this compound possesses anticholinergic activity, which contributes to some of its therapeutic effects and side-effect profile.[1][2] It also has some antiserotoninergic effects.[2]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Cell Line/Tissue | Reference |

| Histamine H1 | [³H]-Mepyramine | Isothipendyl HCl | Data not available | e.g., HEK293 cells expressing human H1 receptor | Experimental |

| Muscarinic M1 | [³H]-Pirenzepine | Isothipendyl HCl | Data not available | e.g., CHO-K1 cells expressing human M1 receptor | Experimental |

| Muscarinic M2 | [³H]-AF-DX 384 | Isothipendyl HCl | Data not available | e.g., CHO-K1 cells expressing human M2 receptor | Experimental |

| Muscarinic M3 | [³H]-4-DAMP | Isothipendyl HCl | Data not available | e.g., CHO-K1 cells expressing human M3 receptor | Experimental |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | Test Compound | pA₂/IC₅₀ | Tissue/Cell Line | Reference |

| Guinea Pig Ileum Contraction | Histamine | Isothipendyl HCl | Data not available | Guinea Pig Ileum | Experimental |

| Guinea Pig Ileum Contraction | Acetylcholine | Isothipendyl HCl | Data not available | Guinea Pig Ileum | Experimental |

Table 3: In Vitro Mast Cell Stabilization by this compound

| Cell Line | Stimulus | Test Compound | IC₅₀ (µM) | Endpoint | Reference |

| RBL-2H3 | Antigen (DNP-HSA) | Isothipendyl HCl | Data not available | β-hexosaminidase release | Experimental |

| LAD2 | Compound 48/80 | Isothipendyl HCl | Data not available | Histamine release | Experimental |

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Test Compound | IC₅₀ (µM) | Exposure Time (h) | Reference |

| e.g., HEK293 | e.g., MTT Assay | Isothipendyl HCl | Data not available | e.g., 24, 48, 72 | Experimental |

| e.g., HepG2 | e.g., Neutral Red Uptake | Isothipendyl HCl | Data not available | e.g., 24, 48, 72 | Experimental |

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled Mepyramine or Diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

[³H]-Mepyramine at a final concentration close to its Kd.

-

Either this compound at various concentrations, assay buffer for total binding, or the non-specific binding control.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticholinergic Activity Assay (Guinea Pig Ileum)

Objective: To determine the functional antagonistic activity (pA₂) of this compound at muscarinic receptors using an isolated guinea pig ileum preparation.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Organ Bath: With temperature control (37°C) and aeration (95% O₂, 5% CO₂).

-

Physiological Salt Solution: Krebs-Henseleit solution.

-

Agonist: Acetylcholine or Carbachol.

-

Antagonist: this compound.

-

Isotonic transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and cut it into 2-3 cm pieces.

-

Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated. Apply a resting tension of approximately 1 g.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., Acetylcholine).

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound and incubate for a predetermined time (e.g., 30 minutes).

-

Test Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

-

Data Analysis: Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.

Mast Cell Stabilization Assay

Objective: To evaluate the ability of this compound to inhibit the degranulation of mast cells in vitro.

Materials:

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells or human mast cell line (LAD2).

-

Cell Culture Medium: e.g., DMEM with 10% FBS.

-

Sensitizing Agent: Anti-DNP IgE (for RBL-2H3 cells).

-

Stimulating Agent: DNP-HSA (antigen for IgE-sensitized cells) or Compound 48/80 (non-IgE mediated degranulation).

-

Test Compound: this compound.

-

Assay Buffer: Tyrode's buffer.

-

Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer.

-

Substrate for β-hexosaminidase: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer.

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and culture overnight.

-

Sensitization (for IgE-mediated degranulation): Sensitize the cells with anti-DNP IgE overnight.

-

Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for 30-60 minutes at 37°C.

-

Stimulation: Induce degranulation by adding the stimulating agent (DNP-HSA or Compound 48/80). Include controls for spontaneous release (buffer only) and total release (lysis buffer).

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

β-Hexosaminidase Assay:

-

Incubate the supernatant with the pNAG substrate.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release. Determine the IC₅₀ value of this compound for the inhibition of degranulation.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic potential of this compound on a relevant cell line.

Materials:

-

Cell Line: e.g., HEK293, HepG2, or other relevant cell lines.

-

Cell Culture Medium.

-

Test Compound: this compound.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Solution: e.g., DMSO or acidified isopropanol.

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value of this compound at each time point.

Signaling Pathway

The primary mechanism of action of this compound involves the blockade of the H1 histamine receptor, a G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events contribute to the physiological effects of histamine. Isothipendyl, as a competitive antagonist, prevents this cascade from occurring.

References

Isothipendyl Hydrochloride In Vivo Study Design for Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl (B1672624) hydrochloride is a first-generation H1-antihistamine belonging to the azaphenothiazine chemical class. It exerts its therapeutic effects through competitive antagonism of histamine (B1213489) H1 receptors.[1][2][3] Like other first-generation antihistamines, isothipendyl hydrochloride can cross the blood-brain barrier, leading to sedative effects.[1] It also possesses anticholinergic properties, which contribute to its therapeutic actions and side-effect profile.[1][2][4] This document provides a comprehensive in vivo study design for evaluating the antihistaminic, sedative, and anticholinergic properties of this compound in rodent models. The protocols outlined below are intended to serve as a guide for researchers in the preclinical assessment of this compound.

Mechanism of Action: Signaling Pathway

This compound primarily acts by blocking the H1 histamine receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. This compound competitively inhibits this binding, thereby mitigating the effects of histamine. Its sedative effects are attributed to its ability to antagonize H1 receptors in the central nervous system, while its anticholinergic effects stem from its interaction with muscarinic acetylcholine (B1216132) receptors.

References

Application Notes and Protocols for the Quantification of Isothipendyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isothipendyl Hydrochloride, a first-generation antihistamine. The following protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Argentometric Titration are designed for use in quality control, stability studies, and formulation development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a sensitive and specific approach for the quantification of this compound in bulk drug and pharmaceutical formulations.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0, 20 mM) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

1.2. Reagent and Sample Preparation:

-

Phosphate Buffer (pH 3.0, 20 mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation (for a tablet formulation):

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

1.3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Retention Time | Approximately 4.5 min |

Experimental Workflow```dot

Argentometric Titration

This titrimetric method is based on the reaction of the chloride ion in this compound with a standard solution of silver nitrate (B79036). It is a cost-effective method suitable for the assay of bulk drug substance.

Experimental Protocol

3.1. Reagents and Equipment:

-

Silver Nitrate (AgNO₃) Solution: 0.1 M, standardized.

-

Potassium Chromate (B82759) (K₂CrO₄) Indicator: 5% (w/v) solution in water.

-

Sodium Chloride (NaCl): Primary standard for standardization of AgNO₃.

-

Burette: 50 mL, Class A.

-

Erlenmeyer Flasks: 250 mL.

3.2. Standardization of 0.1 M Silver Nitrate:

-

Accurately weigh about 0.2 g of previously dried sodium chloride and dissolve it in 100 mL of deionized water.

-

Add 1 mL of potassium chromate indicator.

-

Titrate with the 0.1 M silver nitrate solution until a faint, persistent reddish-brown precipitate is formed.

-

Calculate the molarity of the silver nitrate solution.

3.3. Assay of this compound:

-

Accurately weigh about 0.3 g of this compound and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.

-

Add 1 mL of potassium chromate indicator.

-

Titrate with the standardized 0.1 M silver nitrate solution until the endpoint is reached (a persistent reddish-brown color).

-

Perform a blank titration using the same volume of water and indicator, and make any necessary corrections.

3.4. Calculation:

Each mL of 0.1 M silver nitrate is equivalent to 32.19 mg of C₁₆H₁₉N₃S·HCl.

Where:

-

V_sample = Volume of AgNO₃ consumed by the sample (mL)

-

V_blank = Volume of AgNO₃ consumed by the blank (mL)

-

M_AgNO3 = Molarity of the standardized AgNO₃ solution

-

W_sample = Weight of the this compound sample (g)

Quantitative Data Summary

| Validation Parameter | Result |

| Accuracy (Recovery) | 98.5% - 101.5% |

| Precision (RSD) | < 1.5% |

| Stoichiometry | 1:1 (Isothipendyl HCl : AgNO₃) |

Experimental Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Isothipendyl

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isothipendyl in pharmaceutical formulations. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis. This document provides the chromatographic conditions, sample preparation protocols, and proposed validation parameters.

Introduction

Isothipendyl is a first-generation antihistamine of the phenothiazine (B1677639) class, possessing anticholinergic and sedative properties. It is primarily used topically to relieve itching. Accurate and reliable analytical methods are crucial for ensuring the quality and potency of pharmaceutical products containing Isothipendyl. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note outlines a proposed HPLC method for the analysis of Isothipendyl.

Chemical Structure of Isothipendyl

Caption: Chemical structure of Isothipendyl.

Experimental

Instrumentation

-

HPLC system with a UV detector

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents

-

Isothipendyl reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions

A proposed set of chromatographic conditions for the analysis of Isothipendyl is presented in the table below. These parameters are based on common practices for the analysis of similar pharmaceutical compounds and should be optimized and validated.

| Parameter | Proposed Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

-

Buffer Preparation (25mM Potassium Dihydrogen Phosphate, pH 3.0):

-

Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

-

Mobile Phase Preparation (Acetonitrile:Buffer, 60:40 v/v):

-

Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.

-

Degas the mobile phase by sonicating for 15 minutes.

-

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of Isothipendyl reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

-

Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 20, 40, 60, 80, 100 µg/mL).

Sample Preparation (for a hypothetical cream formulation)

-

Accurately weigh an amount of cream equivalent to 10 mg of Isothipendyl and transfer it to a 100 mL beaker.

-

Add 50 mL of methanol and sonicate for 15 minutes to extract the drug.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with methanol and add the rinsing to the volumetric flask.

-

Make up the volume to 100 mL with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 10 mL of the filtrate to 100 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

Proposed Method Validation Parameters

The following table summarizes the proposed acceptance criteria for the validation of this analytical method, in accordance with ICH guidelines.

| Parameter | Proposed Acceptance Criteria |

| Specificity | The peak for Isothipendyl should be well-resolved from any excipient peaks. |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | % RSD ≤ 2.0% for minor changes in flow rate, mobile phase composition, and pH. |

Data Presentation

The quantitative data from the proposed method validation should be summarized in clearly structured tables for easy comparison and interpretation. An example of a table for linearity is provided below.

Table 1: Proposed Linearity Data for Isothipendyl

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 20 | 304,680 |

| 40 | 609,360 |

| 60 | 914,040 |

| 80 | 1,218,720 |

| 100 | 1,523,400 |

| Correlation Coefficient (R²) | 0.9999 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC analysis of Isothipendyl.

Logical Relationship of Method Validation Parameters

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The proposed RP-HPLC method provides a framework for the accurate and precise quantification of Isothipendyl in pharmaceutical formulations. The described chromatographic conditions are expected to yield good separation and peak shape. It is essential that this method is fully validated in accordance with regulatory guidelines before its implementation for routine quality control analysis.

Application Notes and Protocols for the Spectrophotometric Determination of Isothipendyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Isothipendyl Hydrochloride in bulk and pharmaceutical dosage forms using visible spectrophotometry. The described method is based on the formation of a colored ion-pair complex between the tertiary amine of the Isothipendyl cation and an anionic dye, Bromothymol Blue, in an acidic medium. The resulting complex is extractable into an organic solvent and can be quantified by measuring its absorbance at a specific wavelength. This method is presented as a reliable, cost-effective, and accessible alternative to more complex chromatographic techniques for routine quality control analysis. While a specific validated method for this compound using this technique was not found in publicly available literature, the following protocol has been developed based on established and validated methods for structurally similar amine hydrochloride drugs.

Introduction

This compound is a first-generation antihistamine of the azaphenothiazine class, utilized for its antipruritic and anticholinergic properties. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Spectrophotometry offers a simple, rapid, and economical approach for this purpose. This application note details a method based on ion-pair complexation, a widely used technique for the analysis of drugs containing ionizable functional groups.

The principle of this method involves the reaction of the positively charged Isothipendyl cation with a negatively charged dye molecule, such as Bromothymol Blue, in a buffered acidic solution. This interaction forms a stable, colored ion-pair complex. The complex is then extracted into an immiscible organic solvent, and the absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax). The measured absorbance is directly proportional to the concentration of this compound.

Experimental Protocols

Instrumentation

-

A UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells was used for all absorbance measurements.

-

Calibrated glassware.

-

A pH meter for buffer preparation.

Reagents and Solutions

-

This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of distilled water in a calibrated volumetric flask.

-

Bromothymol Blue (BTB) Solution (0.1% w/v): Dissolve 100 mg of Bromothymol Blue in 100 mL of distilled water.

-

Phosphate (B84403) Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M sodium phosphate monobasic and 0.2 M sodium phosphate dibasic solutions and adjust the pH to 4.0 using a pH meter.

-

Chloroform (B151607): Analytical reagent grade.

Preparation of Calibration Curve

-

Into a series of 125 mL separating funnels, pipette aliquots (0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL) of the this compound standard stock solution (100 µg/mL).

-

To each funnel, add 5 mL of phosphate buffer (pH 4.0) and 2 mL of the Bromothymol Blue solution.

-

Add 10 mL of chloroform to each separating funnel.

-

Shake the funnels vigorously for 2 minutes and allow the layers to separate for 5 minutes.

-

Carefully collect the lower organic (chloroform) layer into a 10 mL volumetric flask.

-

Make up the volume to 10 mL with chloroform if necessary.

-

Measure the absorbance of the yellow-colored complex at the predetermined λmax (approximately 415 nm) against a reagent blank prepared in the same manner but without the drug solution.

-

Plot a calibration curve of absorbance versus concentration of this compound (in µg/mL).

Analysis of Pharmaceutical Formulations (Tablets)

-

Weigh and finely powder 20 tablets of a commercial this compound formulation.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the mark with distilled water and mix well.

-

Filter the solution through a Whatman No. 41 filter paper.

-

From the clear filtrate, take an appropriate aliquot and proceed as described in the calibration curve procedure (Section 2.3).

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

The following tables summarize the representative quantitative data expected from the validation of this method.

Table 1: Optical Characteristics and Validation Parameters

| Parameter | Value |

| λmax (nm) | ~ 415 |